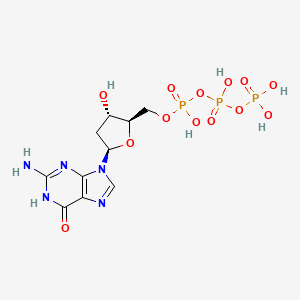

dGTP

Description

Properties

IUPAC Name |

[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N5O13P3/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(26-6)2-25-30(21,22)28-31(23,24)27-29(18,19)20/h3-6,16H,1-2H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,17)/t4-,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAAZLUGHYHWQIW-KVQBGUIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N5O13P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60948499 | |

| Record name | 2′-Deoxyguanosine 5′-triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60948499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Trisodium salt dihydrate: White solid; [Fisher Scientific MSDS], Solid | |

| Record name | Deoxyguanosine triphosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13632 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | dGTP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001440 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2564-35-4, 93919-41-6 | |

| Record name | dGTP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2564-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deoxyguanosine triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002564354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Deoxyguanosine-5'-Triphosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02181 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2′-Deoxyguanosine 5′-triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60948499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-deoxyguanosine 5'-(tetrahydrogen triphosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.080 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Guanosine 5'-(tetrahydrogen triphosphate), 2'-deoxy-, trisodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.090.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEOXYGUANOSINE TRIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C2O37Y44Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | dGTP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001440 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the dGTP Biosynthesis Pathway in Prokaryotes

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Deoxyguanosine triphosphate (dGTP) is an essential precursor for DNA synthesis and repair in all organisms. In prokaryotes, the biosynthesis of this compound is a tightly regulated process, making it an attractive target for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the core this compound biosynthesis pathway in prokaryotes, with a focus on the key enzymes, regulatory mechanisms, and potential for therapeutic intervention. We present available quantitative data on enzyme kinetics, detailed experimental methodologies for key assays, and a visual representation of the pathway to facilitate a deeper understanding of this critical cellular process.

The Core this compound Biosynthesis Pathway

The synthesis of this compound in prokaryotes primarily proceeds through a de novo pathway, starting from guanosine diphosphate (GDP). The pathway involves two key enzymatic steps:

-

Reduction of GDP to dGDP: This reaction is catalyzed by ribonucleotide reductase (RNR) , a crucial enzyme that converts all four ribonucleoside diphosphates (or triphosphates in some classes) to their corresponding deoxyribonucleoside diphosphates.[1] The reaction involves the removal of the 2'-hydroxyl group from the ribose sugar moiety in a radical-mediated process.[1]

-

Phosphorylation of dGDP to this compound: The subsequent phosphorylation of deoxyguanosine diphosphate (dGDP) to the final product, this compound, is carried out by nucleoside diphosphate kinase (NDK) . This enzyme facilitates the transfer of a phosphate group from a donor, typically ATP, to dGDP.

An alternative salvage pathway can also contribute to this compound pools, where deoxyguanosine is phosphorylated to dGMP by deoxyguanosine kinase, followed by two subsequent phosphorylation steps to yield this compound. However, the de novo pathway is the primary route for synthesizing the bulk of dNTPs required for DNA replication.

Key Enzymes and Regulation

Ribonucleotide Reductase (RNR)

Prokaryotic RNRs are classified into three main classes (I, II, and III) based on their cofactors and oxygen requirement. Class I RNRs, found in many aerobic bacteria like E. coli, are composed of two subunits, α2 (NrdA) and β2 (NrdB), and utilize a tyrosyl radical for catalysis.[2] The activity and substrate specificity of RNR are intricately regulated by the allosteric binding of nucleotide effectors.[3] ATP binding to the activity site generally activates the enzyme, while dATP binding is inhibitory, providing a negative feedback mechanism.[3] The specificity of the enzyme for its four substrates (ADP, GDP, CDP, UDP) is modulated by the binding of dNTPs to a separate specificity site.[3] For instance, the binding of dTTP promotes the reduction of GDP to dGDP.[3]

Guanylate Kinase (GMK)

While NDK is the primary enzyme for the final phosphorylation step, guanylate kinase (GMK) , which phosphorylates GMP to GDP, also plays a crucial role in the overall guanine nucleotide metabolism.[4] In many bacteria, particularly Firmicutes, GMK is a key target for the stringent response alarmone, guanosine pentaphosphate (ppGpp).[5] ppGpp competitively inhibits GMK, thereby controlling the flux of guanine nucleotides towards GTP and this compound biosynthesis during periods of nutritional stress.[5] This regulation highlights a critical control point in the pathway.

Quantitative Data

The following tables summarize the available quantitative data for key enzymes in the prokaryotic this compound biosynthesis pathway. It is important to note that kinetic parameters can vary significantly between different species and under different experimental conditions.

Table 1: Kinetic Parameters of Prokaryotic Guanylate Kinase (GMK)

| Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Inhibitor | Ki (µM) |

| Bacillus subtilis | GMP | 73 | - | - | pppGpp | 13.5 ± 2.1 |

Data extracted from literature.[5] A dash (-) indicates data not available in the cited source.

Table 2: Activity of E. coli Class Ia Ribonucleotide Reductase (NrdA/B) with GDP as a Substrate under different effector conditions.

| Activity Effector | Specificity Effector | Activity (nmol dGDP/mg NrdA/min) |

| ATP | dTTP | ~3500 |

| ATP | This compound | ~1500 |

| ATP | dATP | ~500 |

Data estimated from graphical representations in cited literature.[6] The values represent the approximate activity and are intended for comparative purposes.

Experimental Protocols

Ribonucleotide Reductase Activity Assay (LC-MS/MS Method)

This protocol provides a highly sensitive and versatile method for quantifying RNR activity with any or all of the four substrates simultaneously.[1][6][7]

Materials:

-

Purified RNR enzyme (e.g., E. coli NrdA and NrdB)

-

Ribonucleoside diphosphates (CDP, UDP, GDP, ADP) stock solutions

-

Allosteric effectors (ATP, dATP, dTTP, this compound) stock solutions

-

Thioredoxin (Trx)

-

Thioredoxin Reductase (TrxR)

-

NADPH

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.6, 15 mM MgSO₄, 1 mM EDTA)

-

Calf Intestinal Phosphatase (CIP)

-

LC-MS/MS system

Procedure:

-

Reaction Mixture Preparation: Prepare a master mix containing assay buffer, Trx, TrxR, NADPH, the desired ribonucleotide substrate(s), and allosteric effectors.

-

Reaction Initiation: Initiate the reaction by adding the RNR enzyme (e.g., a pre-incubated complex of NrdA and NrdB for Class I RNRs).

-

Time-course Sampling: At defined time points (e.g., 0, 30, 60, 90, 120 seconds), withdraw aliquots of the reaction and immediately quench the reaction by heating at 95°C for 3 minutes.[7]

-

Dephosphorylation: To each quenched sample, add CIP and incubate at 37°C for 1-2 hours to dephosphorylate the dNDP products to their corresponding deoxynucleosides (dC, dU, dG, dA).[7]

-

Sample Preparation for LC-MS/MS: Filter the samples through a 0.2 µm filter before transferring to autosampler vials.

-

LC-MS/MS Analysis: Analyze the samples using a suitable LC-MS/MS method to separate and quantify the deoxynucleoside products. Generate standard curves for each deoxynucleoside to allow for accurate quantification.

-

Data Analysis: Calculate the rate of product formation (nmol/min/mg of enzyme) from the linear phase of the time course.

Purification of Recombinant Prokaryotic Guanylate Kinase

This is a general protocol for the purification of His-tagged recombinant guanylate kinase from E. coli. Optimization may be required for specific constructs and expression levels.

Materials:

-

E. coli expression strain harboring the guanylate kinase expression vector.

-

Luria-Bertani (LB) medium with appropriate antibiotic.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).

-

Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Ni-NTA affinity chromatography column.

-

SDS-PAGE materials.

Procedure:

-

Expression: Grow the E. coli culture at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow for 4-6 hours at 30°C.

-

Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in Lysis Buffer and incubate on ice for 30 minutes. Sonicate the cell suspension on ice to complete lysis.

-

Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant containing the soluble protein fraction.

-

Affinity Chromatography: Equilibrate the Ni-NTA column with Lysis Buffer (without lysozyme and PMSF). Load the clarified lysate onto the column.

-

Washing: Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged guanylate kinase with Elution Buffer. Collect fractions.

-

Analysis and Dialysis: Analyze the collected fractions by SDS-PAGE to assess purity. Pool the purest fractions and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol).

Pathway and Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the this compound biosynthesis pathway and a typical experimental workflow.

Caption: The core de novo this compound biosynthesis pathway in prokaryotes.

Caption: A generalized experimental workflow for enzyme characterization.

Conclusion and Future Directions

The this compound biosynthesis pathway is a fundamental process in prokaryotic physiology and represents a validated target for antimicrobial drug development. The key enzymes, ribonucleotide reductase and guanylate kinase, are subject to complex regulatory mechanisms that ensure a balanced supply of deoxyribonucleotides for DNA replication. While significant progress has been made in understanding this pathway, further research is needed to obtain a more comprehensive set of quantitative kinetic data for these enzymes across a broader range of pathogenic bacteria. Such data will be invaluable for the design and optimization of novel inhibitors. The detailed experimental protocols provided in this guide offer a starting point for researchers to further investigate this essential pathway and contribute to the development of next-generation antibiotics.

References

- 1. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates | PLOS One [journals.plos.org]

- 2. Ribonucleotide Reductases – Drennan Lab [drennan.mit.edu]

- 3. resources.rndsystems.com [resources.rndsystems.com]

- 4. uniprot.org [uniprot.org]

- 5. Purification and properties of guanylate kinase from Escherichia coli [pubmed.ncbi.nlm.nih.gov]

- 6. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Deoxyguanosine Triphosphate: From Discovery to a Cornerstone of Molecular Biology

An In-depth Technical Guide on the Core of DNA Synthesis

Introduction

Deoxyguanosine triphosphate (dGTP), a fundamental building block of deoxyribonucleic acid (DNA), holds a pivotal role in the continuity of life. Its discovery and the subsequent elucidation of its function were critical milestones in the development of molecular biology and biotechnology. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its isolation, chemical and enzymatic synthesis, and the key experiments that established its role in DNA replication. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this essential nucleotide.

Early Discovery and Isolation

While the discovery of DNA dates back to Friedrich Miescher in 1869, the identification and isolation of its constituent deoxyribonucleoside triphosphates, including this compound, occurred much later. In the mid-20th century, advancements in biochemical techniques allowed for the separation and characterization of these crucial molecules.

Early methods for the isolation of nucleotides from tissues involved acid extraction followed by separation techniques such as paper chromatography and, later, ion-exchange chromatography. These methods, while rudimentary by modern standards, were instrumental in the initial identification of this compound and its counterparts.

Experimental Protocol: Isolation of Deoxyribonucleotides from Tissues (circa 1950s)

The following protocol is a generalized representation of the methods used in the 1950s for the isolation of deoxyribonucleotides.

-

Tissue Homogenization: A sample of animal tissue (e.g., calf thymus) was homogenized in a cold acid solution, typically perchloric acid or trichloroacetic acid, to precipitate nucleic acids and proteins.

-

Nucleic Acid Extraction: The resulting precipitate was then treated to separate DNA from RNA and proteins. This often involved alkaline hydrolysis to degrade RNA, followed by further acid precipitation of the DNA.

-

DNA Hydrolysis: The purified DNA was then subjected to enzymatic or chemical hydrolysis to break it down into its constituent deoxyribonucleotides.

-

Chromatographic Separation: The resulting mixture of deoxyribonucleoside monophosphates was separated using paper chromatography or ion-exchange chromatography. For paper chromatography, a solvent system was used to separate the nucleotides based on their differential partitioning between the stationary paper phase and the mobile solvent phase. In ion-exchange chromatography, a charged resin was used to separate the nucleotides based on their charge.

-

Identification: The separated nucleotides were identified by comparing their chromatographic mobility to known standards and by their characteristic ultraviolet (UV) absorption spectra.

Chemical Synthesis of this compound

The chemical synthesis of this compound was a significant achievement that provided researchers with a pure and reliable source of this critical reagent. The work of H. Gobind Khorana and his colleagues in the 1950s and 1960s on the chemical synthesis of oligonucleotides laid the groundwork for these methods.[1] Khorana's group developed methods for the chemical phosphorylation of nucleosides, which were adapted for the synthesis of this compound.

Experimental Protocol: Chemical Synthesis of this compound (Generalized from 1950s Methods)

-

Protection of Deoxyguanosine: The amino and hydroxyl groups of the deoxyguanosine starting material were protected to prevent unwanted side reactions during phosphorylation.

-

Phosphorylation: The protected deoxyguanosine was then phosphorylated at the 5'-hydroxyl position.

-

Conversion to Triphosphate: The resulting deoxyguanosine monophosphate was then converted to the triphosphate form.

-

Deprotection and Purification: Finally, the protecting groups were removed, and the this compound was purified using techniques such as ion-exchange chromatography.

Elucidation of the Biological Role of this compound: The Work of Arthur Kornberg

The definitive demonstration of the biological role of this compound came from the groundbreaking work of Arthur Kornberg and his team in the 1950s. Their research on the enzymatic synthesis of DNA in E. coli extracts not only led to the discovery of DNA polymerase I but also unequivocally established the requirement of all four deoxyribonucleoside triphosphates (dATP, dCTP, this compound, and dTTP) as the precursors for DNA replication.[2][3][4]

Kornberg's experiments, for which he was awarded the Nobel Prize in Physiology or Medicine in 1959, showed that in a cell-free system, the synthesis of new DNA required a DNA template, the DNA polymerase enzyme, magnesium ions, and all four dNTPs.[5][6] The omission of any one of these components resulted in a dramatic decrease in DNA synthesis.

Quantitative Data from Kornberg's DNA Polymerase Assay

The following table summarizes the essential requirements for DNA synthesis as demonstrated in Kornberg's 1958 paper in the Journal of Biological Chemistry. The data illustrates the necessity of each component, including this compound, for the reaction to proceed efficiently.

| Reaction Mixture Components | DNA Synthesis (µµmoles of labeled dNTP incorporated) |

| Complete System (dATP, dCTP, this compound, dTTP, DNA template, DNA polymerase, Mg2+) | 3300 |

| Omit this compound | 10 |

| Omit dATP | 10 |

| Omit dCTP | 10 |

| Omit dTTP | <10 |

| Omit DNA Template | <10 |

| Omit DNA Polymerase | 0 |

| Omit Mg2+ | <10 |

Data is representative of the findings in Kornberg's early publications.

Metabolic Pathways of this compound Synthesis

Cells synthesize this compound through two primary pathways: the de novo pathway and the salvage pathway.

-

De Novo Pathway: This pathway synthesizes purine nucleotides from simpler precursor molecules. The purine ring is built up on a ribose-5-phosphate scaffold, ultimately leading to the formation of inosine monophosphate (IMP). IMP is then converted to guanosine monophosphate (GMP), which is subsequently phosphorylated to guanosine diphosphate (GDP) and then guanosine triphosphate (GTP). Finally, ribonucleotide reductase reduces GDP to deoxyguanosine diphosphate (dGDP), which is then phosphorylated to this compound.

-

Salvage Pathway: This pathway recycles purine bases and nucleosides from the degradation of nucleic acids. Free guanine can be converted to GMP by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). Deoxyguanosine can be phosphorylated to deoxyguanosine monophosphate (dGMP) by deoxyguanosine kinase.

Below is a diagram illustrating the key steps in the de novo and salvage pathways leading to this compound synthesis.

Caption: De novo and salvage pathways for this compound synthesis.

Experimental Workflow: Kornberg's DNA Polymerase Assay

The following diagram outlines the key steps in Arthur Kornberg's in vitro DNA synthesis experiment that demonstrated the requirement for this compound.

References

- 1. US6504021B2 - Ion exchange method for DNA purification - Google Patents [patents.google.com]

- 2. Gram-scale chemical synthesis of 2'-deoxynucleoside-5'-o-triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The quantitative analysis of deoxypentose nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Deoxyguanosine triphosphate - Wikipedia [en.wikipedia.org]

- 5. What Is Deoxyguanosine Triphosphate (this compound)? [excedr.com]

- 6. Protection-free One-pot Synthesis of 2′-Deoxynucleoside 5′-Triphosphates and DNA Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

Beyond the Blueprint: Unveiling the Non-Canonical Cellular Functions of dGTP

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Deoxyguanosine triphosphate (dGTP), a fundamental building block of DNA, has long been primarily recognized for its canonical role in DNA replication and repair. However, emerging research has illuminated a fascinating and complex landscape of non-canonical this compound functions that extend far beyond its role as a simple precursor for DNA synthesis. This technical guide delves into these alternative cellular roles of this compound, providing a comprehensive overview of its involvement in critical processes such as innate immunity, mitochondrial function, and allosteric regulation of enzymes. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to understand and target these novel functions of this compound for therapeutic intervention.

This compound as a Key Allosteric Regulator of SAMHD1 in Innate Immunity

One of the most significant non-canonical functions of this compound is its role as a potent allosteric activator of the sterile alpha motif and HD-domain-containing protein 1 (SAMHD1). SAMHD1 is a dNTP triphosphohydrolase that plays a crucial role in the innate immune system by maintaining low intracellular deoxynucleoside triphosphate (dNTP) pools, thereby restricting the replication of retroviruses like HIV-1 in non-dividing cells such as macrophages and dendritic cells.[1][2][3][4]

The activation of SAMHD1 is a highly regulated process. In its inactive state, SAMHD1 exists as a monomer or dimer. The binding of this compound (or GTP) to an allosteric site (A1) promotes the formation of a stable, catalytically active tetramer.[1][2][5] A second, non-specific allosteric site (A2) can be occupied by any dNTP, further stabilizing the active tetrameric conformation.[2][5] This this compound-induced tetramerization leads to a conformational change in the enzyme's catalytic pocket, enabling it to efficiently hydrolyze all four canonical dNTPs into their corresponding deoxynucleosides and inorganic tripolyphosphate.[1][4][6]

This elegant allosteric mechanism allows the cell to sense and respond to fluctuations in dNTP levels. When dNTP concentrations are low, SAMHD1 remains inactive. However, as dNTP levels rise, this compound binding triggers SAMHD1 activation, leading to the degradation of dNTPs and maintaining a state of low dNTP concentration that is hostile to viral replication.[1][2][4]

Quantitative Data on SAMHD1 Regulation by this compound

The following table summarizes key quantitative parameters related to the allosteric activation and catalytic activity of SAMHD1 and its homologs.

| Parameter | Organism/Enzyme | Condition | Value | Reference |

| kcat | Leeuwenhoekiella blandensis SAMHD1 homolog | This compound only | 2.6 ± 0.1 s-1 | [3] |

| Leeuwenhoekiella blandensis SAMHD1 homolog | + 500 µM dATP | 3.8 ± 0.1 s-1 | [3] | |

| Human SAMHD1 | dTTP as substrate | 4.6 ± 0.2 s-1 | [5] | |

| KM | Leeuwenhoekiella blandensis SAMHD1 homolog | This compound only | 390 ± 30 µM | [3] |

| Leeuwenhoekiella blandensis SAMHD1 homolog | + 500 µM dATP | 224 ± 9 µM | [3] | |

| Human SAMHD1 | dTTP as substrate | 20.1 ± 1.6 µM | [5] | |

| Hill Coefficient (nH) | Leeuwenhoekiella blandensis SAMHD1 homolog | This compound only | 1.7 ± 0.1 | [3] |

| Leeuwenhoekiella blandensis SAMHD1 homolog | + 500 µM dATP | 2.2 ± 0.1 | [3] | |

| Kact | Human SAMHD1 | GTP as activator | 0.03 ± 0.01 mM | [5] |

| Relative Binding Affinity (Allo-site 2) | Human SAMHD1 | dATP > this compound > dTTP > dCTP | [7] |

Signaling Pathway of SAMHD1 Activation

Figure 1: Allosteric activation of SAMHD1 by this compound leading to dNTP hydrolysis.

The Role of this compound in Mitochondrial Function and Homeostasis

Beyond its role in the cytoplasm and nucleus, this compound plays a significant part in mitochondrial health. Mitochondria contain their own DNA (mtDNA) and require a balanced supply of dNTPs for its replication and repair. Disruptions in mitochondrial dNTP pools are linked to a group of severe genetic disorders known as mitochondrial DNA maintenance disorders.[8][9]

Interestingly, studies have revealed that this compound is often the most abundant deoxynucleoside triphosphate within the mitochondria of various tissues, including the mouse brain and liver.[7] A substantial portion of this mitochondrial this compound is found to be tightly bound to NDUFA10, a subunit of the respiratory chain's Complex I.[7] The NDUFA10 subunit possesses a deoxyribonucleoside kinase-like domain, and mutations in this domain that reduce this compound binding capacity lead to a significant decrease in the mitochondrial this compound content.[7] This suggests a novel mechanism for regulating the availability of this compound within the mitochondria, potentially linking the metabolic state of the cell, as reflected by respiratory chain activity, to mtDNA maintenance.[7]

Quantitative Data on Mitochondrial dNTP Pools

The following table provides an example of dNTP concentrations found in different cellular compartments.

| Nucleotide | Compartment | Cell Type/Tissue | Concentration (pmol/106 cells or fmol) | Reference |

| dATP | Intracellular | Leukemia Cell Lines | 1 - 10 | [10] |

| dCTP | Intracellular | Leukemia Cell Lines | 1 - 5 | [10] |

| This compound | Intracellular | Leukemia Cell Lines | (this compound/ATP composite) | [10] |

| dTTP | Intracellular | Leukemia Cell Lines | 4 - 18 | [10] |

| This compound | HPLC-MS/MS LLOQ | - | 62.5 fmol | [2][8] |

| dCTP | HPLC-MS/MS LLOQ | - | 62.5 fmol | [2][8] |

| dTTP | HPLC-MS/MS LLOQ | - | 62.5 fmol | [2][8] |

| dATP | HPLC-MS/MS LLOQ | - | 62.5 fmol | [2][8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Measurement of Intracellular dNTP Pools by HPLC-MS/MS

This method allows for the sensitive and direct quantification of intracellular dNTPs.

1. dNTP Extraction:

-

For adherent cells, wash the cell monolayer twice with PBS.

-

Lyse the cells by adding ice-cold 65% methanol (100 µl per 1x106 cells).

-

Scrape the cells and collect the lysate. Wash the plate with an additional 100 µl of cold 65% methanol to ensure complete recovery.

-

For non-adherent cells, wash the cell pellet with PBS and resuspend in ice-cold 65% methanol.

-

Vigorously vortex the samples for 2 minutes.

-

Incubate at 95°C for 3 minutes to completely lyse the cells.

-

Chill on ice for 1 minute.

-

Centrifuge at 14,000 RPM for 3 minutes and transfer the supernatant to a new tube.

-

Dry the samples using a speed vacuum concentrator.[1]

2. HPLC-MS/MS Analysis:

-

Reconstitute the dried dNTP samples in a suitable buffer (e.g., mobile phase A).

-

Chromatographic separation is achieved using a porous graphitic carbon column (e.g., Thermo Hypercarb, 2.1x50mm, 3µm).[8]

-

A gradient elution is performed using a mobile phase consisting of ammonium acetate in water (pH 9.5 with ammonium hydroxide) and acetonitrile with ammonium hydroxide.[8]

-

The eluent is analyzed by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify each dNTP.

-

Calibration curves are generated using external standards of known dNTP concentrations ranging from femtomoles to picomoles.[2][8]

SAMHD1 dGTPase Activity Assay (Enzyme-Coupled Malachite Green Assay)

This high-throughput colorimetric assay indirectly measures SAMHD1 activity.[11][12]

1. Principle:

-

SAMHD1 hydrolyzes dNTPs to deoxynucleosides and inorganic tripolyphosphate (PPPi).

-

An inorganic pyrophosphatase is added to the reaction to convert PPPi into three molecules of inorganic phosphate (Pi).

-

The amount of Pi produced is quantified using a malachite green reagent, which forms a colored complex with phosphate that can be measured spectrophotometrically.[11][12]

2. Reaction Setup (384-well plate format):

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT).

-

Add recombinant SAMHD1 protein to the wells.

-

Add the this compound activator and the dNTP substrate.

-

Add inorganic pyrophosphatase.

-

Incubate the reaction at 37°C for a defined period.

3. Detection:

-

Stop the reaction and add the malachite green reagent.

-

After a short incubation for color development, measure the absorbance at a specific wavelength (e.g., ~620-650 nm).

-

The amount of Pi, and therefore the SAMHD1 activity, is determined by comparing the absorbance to a standard curve of known phosphate concentrations.

Workflow for dNTP Quantification and SAMHD1 Activity Assay

Figure 2: Experimental workflows for dNTP quantification and SAMHD1 activity measurement.

Concluding Remarks

The exploration of this compound's cellular functions beyond its established role in DNA replication has opened up new avenues of research and therapeutic development. Its critical role as an allosteric activator of SAMHD1 highlights a sophisticated mechanism of cellular self-defense against viral pathogens and the maintenance of genomic integrity. Furthermore, the intricate relationship between this compound, mitochondrial function, and disease underscores the importance of balanced nucleotide metabolism throughout the cell. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate these non-canonical roles. A deeper understanding of these pathways will undoubtedly pave the way for novel therapeutic strategies targeting a range of diseases, from viral infections and autoimmune disorders to mitochondrial diseases and cancer.

References

- 1. med.emory.edu [med.emory.edu]

- 2. Fast and sensitive HPLC–MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells | UW Bioengineering [bioe.uw.edu]

- 3. High-resolution structures of the SAMHD1 dGTPase homolog from Leeuwenhoekiella blandensis reveal a novel mechanism of allosteric activation by dATP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phosphorylation of SAMHD1 Thr592 increases C-terminal domain dynamics, tetramer dissociation and ssDNA binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of Allosteric Activation of SAMHD1 by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A High-Throughput Enzyme-Coupled Activity Assay to Probe Small Molecule Interaction with the dNTPase SAMHD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A High-Throughput Enzyme-Coupled Assay for SAMHD1 dNTPase - PMC [pmc.ncbi.nlm.nih.gov]

Deoxyguanosine Triphosphate (dGTP): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyguanosine triphosphate (dGTP) is a fundamental building block for life, playing an indispensable role as one of the four deoxyribonucleoside triphosphates (dNTPs) required for the synthesis of DNA.[1][2][3] This document provides an in-depth exploration of the biochemical properties of this compound, its metabolic pathways, and its critical functions within the cell. Furthermore, it details established experimental protocols for its quantification and the assessment of its utilization by DNA polymerases, offering a vital resource for professionals in research and drug development.

The integrity of cellular processes hinges on the precise regulation of this compound levels. Both an excess and a deficit of this compound can lead to genomic instability, mutagenesis, and cell cycle arrest, highlighting its importance in maintaining cellular homeostasis.[1][4] An understanding of the biochemistry of this compound is therefore paramount for a wide range of applications, from the development of novel antiviral and anticancer therapies to the optimization of molecular biology techniques such as the polymerase chain reaction (PCR) and DNA sequencing.[1][2]

Biochemical Properties of this compound

Deoxyguanosine triphosphate is a purine nucleotide composed of three key components: the nitrogenous base guanine, a deoxyribose sugar, and a triphosphate group attached to the 5' carbon of the sugar.[2][5] The absence of a hydroxyl group at the 2' position of the deoxyribose sugar is the defining feature that distinguishes it from its ribonucleotide counterpart, guanosine triphosphate (GTP).[2][5]

Physicochemical Characteristics

The essential physicochemical properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₆N₅O₁₃P₃ | [2][3] |

| Molar Mass | 507.181 g/mol | [2][3] |

| CAS Number | 2564-35-4 | [2][3] |

| Appearance | White to off-white powder (trisodium salt) | [6] |

| Solubility | Soluble in water | N/A |

Cellular Concentrations of this compound

The intracellular concentration of this compound is tightly regulated and varies depending on the cell type and the phase of the cell cycle, peaking during the S phase to accommodate the demands of DNA replication.[1] Imbalances in the dNTP pool are associated with various pathologies, including cancer and metabolic diseases.[4]

| Cell Type | This compound Concentration (pmol/10⁶ cells) | Reference |

| Normal Human Bone Marrow Cells | 0.4 | [3] |

| PHA-stimulated Human Lymphocytes (72h) | 1.9 | [3] |

| Human HL-60 Promyelocytic Leukemia Cells (untreated) | Below detection limit of the cited method | [4] |

The Role of this compound in Cellular Metabolism

This compound is a central molecule in purine metabolism, being synthesized through both de novo and salvage pathways and ultimately serving as a substrate for DNA polymerases.

This compound Synthesis and Degradation Pathways

The synthesis of this compound begins with inosine monophosphate (IMP), a key intermediate in the de novo purine biosynthesis pathway. Through a series of enzymatic reactions, IMP is converted to guanosine monophosphate (GMP), which is then phosphorylated to guanosine diphosphate (GDP) and subsequently to guanosine triphosphate (GTP). The enzyme ribonucleotide reductase then reduces GDP to deoxyguanosine diphosphate (dGDP), which is finally phosphorylated to this compound.

Alternatively, this compound can be generated through the salvage pathway, which recycles pre-existing bases and nucleosides from the degradation of nucleic acids. Deoxyguanosine can be phosphorylated by deoxyguanosine kinase to deoxyguanosine monophosphate (dGMP), which then enters the same phosphorylation cascade as in the de novo pathway to form this compound.

The degradation of this compound involves its dephosphorylation to dGMP, followed by the removal of the phosphate group to yield deoxyguanosine. This can be further broken down into guanine and deoxyribose.

Interaction of this compound with DNA Polymerases

This compound serves as a substrate for DNA polymerases, the enzymes responsible for DNA replication and repair. The binding of this compound to the active site of a DNA polymerase is a critical step in the incorporation of a guanine base into a growing DNA strand.

Binding Affinity and Kinetics

The affinity of this compound for the active site of a DNA polymerase and the kinetics of its incorporation are crucial parameters for understanding the efficiency and fidelity of DNA synthesis. While the binding affinity of the polymerase to the DNA template-primer complex has been studied, specific dissociation constants (Kd) for this compound binding are not widely reported and can be influenced by the specific polymerase, the DNA sequence, and the presence of cofactors.

However, kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat) have been determined for some DNA polymerases. These values provide insight into the concentration of this compound required for half-maximal enzyme velocity and the turnover rate of the enzyme, respectively.

| Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Reference |

| DNA Polymerase I (Klenow Fragment) | 0.51 | 3.3 | 6.5 | [7] |

| Human DNA Polymerase β | 0.311 | 0.05 | 0.171 | [4] |

| Human DNA Polymerase λ | 0.0372 | 0.14 | 3.62 | [4] |

Experimental Protocols

Accurate quantification of this compound and the assessment of DNA polymerase activity are fundamental to research in molecular biology and drug development. The following sections provide detailed methodologies for these key experiments.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used method for the separation and quantification of nucleotides from cellular extracts.

Methodology:

-

Cell Lysis and Extraction:

-

Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells using a suitable extraction buffer (e.g., 60% methanol, trichloroacetic acid).

-

Incubate on ice to precipitate proteins and other macromolecules.

-

Centrifuge at high speed to pellet the cellular debris.

-

Carefully collect the supernatant containing the nucleotides.

-

-

HPLC Analysis:

-

Use a reverse-phase C18 column or a specialized anion-exchange column for nucleotide separation.

-

The mobile phase typically consists of a gradient of two buffers:

-

Buffer A: An aqueous buffer (e.g., ammonium phosphate or triethylammonium acetate) at a specific pH.

-

Buffer B: An organic modifier (e.g., acetonitrile or methanol) in the same aqueous buffer.

-

-

Inject the nucleotide extract onto the column.

-

Elute the nucleotides using a programmed gradient of Buffer B.

-

Detect the nucleotides using a UV detector at a wavelength of approximately 254 nm.

-

-

Quantification:

-

Generate a standard curve using known concentrations of this compound.

-

Integrate the peak area corresponding to this compound in the sample chromatogram.

-

Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.

-

DNA Polymerase Activity Assay

This assay measures the incorporation of dNTPs into a DNA strand by a DNA polymerase, providing a measure of the enzyme's activity.

Methodology:

-

Reaction Setup:

-

Prepare a reaction mixture containing:

-

A DNA template-primer duplex.

-

The DNA polymerase to be assayed.

-

A reaction buffer containing Mg²⁺ and other necessary salts.

-

A mixture of all four dNTPs (dATP, dCTP, this compound, dTTP), with one of the dNTPs being labeled (e.g., radioactively with ³²P or fluorescently).

-

-

Initiate the reaction by adding the DNA polymerase.

-

Incubate the reaction at the optimal temperature for the polymerase.

-

-

Termination and Analysis:

-

Stop the reaction at various time points by adding a quenching solution (e.g., EDTA).

-

Separate the reaction products by gel electrophoresis (e.g., denaturing polyacrylamide gel electrophoresis - PAGE).

-

Visualize the labeled DNA products using an appropriate method (e.g., autoradiography for radioactive labels or fluorescence imaging).

-

-

Data Interpretation:

-

The intensity of the signal from the elongated primer corresponds to the amount of incorporated nucleotide.

-

The rate of the reaction can be determined by plotting the amount of product formed over time.

-

Enzyme activity is typically expressed in units, where one unit is defined as the amount of enzyme required to incorporate a specific amount of dNTPs in a given time under defined conditions.

-

Conclusion

Deoxyguanosine triphosphate is a cornerstone of molecular biology, essential for the replication and maintenance of the genetic code. Its intricate metabolic regulation and precise interactions with DNA polymerases underscore its significance in cellular health and disease. This technical guide has provided a comprehensive overview of the biochemical properties of this compound, its metabolic pathways, and detailed methodologies for its study. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, facilitating further advancements in our understanding of this vital molecule and its therapeutic potential.

References

- 1. youtube.com [youtube.com]

- 2. DNA Polymerase Activity Assay Using Near-infrared Fluorescent Labeled DNA Visualized by Acrylamide Gel Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. abcam.com [abcam.com]

- 6. biotium.com [biotium.com]

- 7. scispace.com [scispace.com]

Enzymatic Synthesis of dGTP In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxyguanosine triphosphate (dGTP) is a fundamental building block for DNA synthesis and a critical reagent in numerous molecular biology applications, including polymerase chain reaction (PCR), DNA sequencing, and the development of therapeutic oligonucleotides. While chemical synthesis methods exist, enzymatic synthesis offers significant advantages in terms of specificity, yield, and purity, avoiding the use of harsh chemicals and complex purification steps. This technical guide provides an in-depth overview of the enzymatic synthesis of this compound in vitro, detailing the core biochemical pathways, key enzymes, experimental protocols, and quantitative data to facilitate the production of high-quality this compound for research and drug development.

Introduction to this compound and its Importance

Deoxyguanosine triphosphate (this compound) is one of the four deoxynucleoside triphosphates (dNTPs) that serve as the fundamental monomers for the synthesis of DNA.[1][2] Its structure consists of a deoxyribose sugar, the purine base guanine, and a triphosphate group attached to the 5' carbon of the sugar.[2] During DNA replication and repair, DNA polymerases catalyze the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA strand and the alpha-phosphate of an incoming this compound molecule, releasing pyrophosphate and providing the energy for the reaction.[2]

Beyond its role in DNA synthesis, this compound is a crucial metabolite in cellular processes and an indispensable reagent in biotechnology.[1][3] High-purity this compound is essential for the fidelity and efficiency of techniques such as PCR, reverse transcription, and site-directed mutagenesis. In the pharmaceutical industry, this compound and its analogs are integral to the synthesis of therapeutic oligonucleotides and are used in the study of antiviral and anticancer drugs that target DNA replication.

Enzymatic Pathways for this compound Synthesis

The in vitro enzymatic synthesis of this compound typically mimics the natural de novo and salvage pathways of nucleotide metabolism. The synthesis can be approached starting from various precursors, such as guanosine, deoxyguanosine (dG), or deoxyguanosine monophosphate (dGMP). The core of the enzymatic synthesis lies in a series of phosphorylation steps catalyzed by specific kinases.

A common and efficient strategy involves a multi-enzyme cascade, often performed as a "one-pot" reaction, which enhances efficiency by channeling intermediates directly from one enzymatic step to the next.[3]

The primary enzymatic pathways for this compound synthesis are:

-

Starting from Deoxyguanosine (dG): This is a straightforward approach that involves two sequential phosphorylation steps.

-

dG to dGMP: Catalyzed by a deoxyribonucleoside kinase (dNK).

-

dGMP to dGDP: Catalyzed by a guanylate kinase (GMK) or a broad-specificity nucleoside monophosphate kinase (NMPK).

-

dGDP to this compound: Catalyzed by a nucleoside diphosphate kinase (NDPK).

-

-

Starting from Guanosine: This pathway requires an initial reduction of the ribose sugar, a key step catalyzed by ribonucleotide reductase (RNR).

An ATP regeneration system is often coupled to these pathways to continuously supply the phosphate donors required by the kinases, making the process more cost-effective for large-scale synthesis.

Key Enzymes in this compound Synthesis

The success of in vitro this compound synthesis hinges on the selection and optimization of the enzymes involved. The primary enzymes and their roles are detailed below.

| Enzyme | Abbreviation | EC Number | Function |

| Deoxyguanosine Kinase | dGK | 2.7.1.113 | Phosphorylates deoxyguanosine (dG) to deoxyguanosine monophosphate (dGMP). |

| Guanylate Kinase | GMK | 2.7.4.8 | Specifically phosphorylates (d)GMP to (d)GDP. |

| Nucleoside Diphosphate Kinase | NDPK | 2.7.4.6 | Transfers a phosphate group from a nucleoside triphosphate (usually ATP) to a nucleoside diphosphate (dGDP) to form this compound.[4] |

| Pyruvate Kinase | PK | 2.7.1.40 | Often used in ATP regeneration systems, transferring a phosphate group from phosphoenolpyruvate (PEP) to ADP to generate ATP.[5] |

| Ribonucleotide Reductase | RNR | 1.17.4.1 | Reduces ribonucleoside diphosphates (like GDP) to their deoxyribonucleoside diphosphate counterparts (dGDP).[6] |

Quantitative Data on Enzymatic this compound Synthesis

The efficiency of enzymatic this compound synthesis is influenced by various factors, including enzyme kinetics, substrate concentrations, and reaction conditions. Below is a summary of key quantitative data reported in the literature.

Enzyme Kinetics

The kinetic parameters of the enzymes involved are crucial for designing an efficient synthesis process. The Michaelis-Menten constant (Km) and the catalytic constant (kcat) provide insights into substrate affinity and turnover rate.

| Enzyme | Substrate | Km (mM) | Vmax or kcat | Organism/Conditions | Reference |

| Pyruvate Kinase | dGDP | 0.18 | 1.25 µmol/min/mg | Rabbit Muscle | [5] |

| Pyruvate Kinase | PEP | 0.04 | - | Rabbit Muscle | [5] |

Note: Kinetic data can vary significantly based on the enzyme source, purity, and assay conditions.

Experimental Protocols

This section provides detailed methodologies for the enzymatic synthesis of this compound.

One-Pot Enzymatic Synthesis of this compound from Deoxyguanosine

This protocol describes a one-pot reaction to synthesize this compound from deoxyguanosine using a multi-enzyme system that includes an ATP regeneration system.

Materials:

-

Deoxyguanosine (dG)

-

Deoxyguanosine Kinase (dGK)

-

Guanylate Kinase (GMK)

-

Nucleoside Diphosphate Kinase (NDPK)

-

Pyruvate Kinase (PK)

-

Adenosine triphosphate (ATP)

-

Phosphoenolpyruvate (PEP)

-

Tris-HCl buffer (pH 7.5-8.0)

-

MgCl₂

-

KCl

-

Dithiothreitol (DTT)

-

Nuclease-free water

Procedure:

-

Reaction Mixture Preparation: In a sterile microcentrifuge tube, prepare the reaction mixture with the following final concentrations:

-

50 mM Tris-HCl (pH 7.6)

-

10 mM MgCl₂

-

100 mM KCl

-

2 mM DTT

-

10 mM Deoxyguanosine

-

20 mM Phosphoenolpyruvate (PEP)

-

2 mM ATP

-

10 U/mL Deoxyguanosine Kinase

-

15 U/mL Guanylate Kinase

-

20 U/mL Nucleoside Diphosphate Kinase

-

30 U/mL Pyruvate Kinase

-

-

Incubation: Incubate the reaction mixture at 37°C for 4-6 hours. Monitor the progress of the reaction by taking aliquots at different time points and analyzing them using HPLC.

-

Reaction Termination: Terminate the reaction by heating at 95°C for 5 minutes to inactivate the enzymes.

-

Purification: Centrifuge the reaction mixture to pellet the denatured proteins. The supernatant containing this compound can be purified using anion-exchange chromatography or reverse-phase HPLC.

-

Quantification and Storage: Quantify the purified this compound using UV-Vis spectrophotometry at 253 nm. Store the purified this compound at -20°C or -80°C.

Visualizations of Pathways and Workflows

Enzymatic Synthesis Pathway of this compound from Deoxyguanosine

Caption: Enzymatic cascade for this compound synthesis from deoxyguanosine.

Experimental Workflow for One-Pot this compound Synthesis

Caption: Workflow for one-pot enzymatic synthesis and purification of this compound.

Conclusion

The enzymatic synthesis of this compound in vitro offers a robust, efficient, and environmentally friendly alternative to chemical methods. By leveraging a cascade of specific enzymes, high-purity this compound can be produced from readily available precursors. This guide has provided a comprehensive overview of the key pathways, enzymes, and protocols to aid researchers and drug development professionals in establishing and optimizing their own in vitro this compound synthesis systems. The continued exploration of novel enzymes and the optimization of one-pot reaction conditions will further enhance the accessibility and cost-effectiveness of this critical biomolecule.

References

- 1. What Is Deoxyguanosine Triphosphate (this compound)? [excedr.com]

- 2. This compound: Structure, Function & Applications in Biotechnology [baseclick.eu]

- 3. mdpi.com [mdpi.com]

- 4. Deoxyribonucleotides as genetic and metabolic regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis reaction mechanism and kinetics of deoxynucleoside triphosphates, dATP and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bioradiations.com [bioradiations.com]

Regulation of Intracellular dGTP Pools: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Synthesis, Degradation, and Allosteric Control of a Critical DNA Building Block

Deoxyguanosine triphosphate (dGTP) is an essential precursor for DNA replication and repair. The precise regulation of its intracellular concentration is paramount for maintaining genomic integrity and normal cell function. Dysregulation of this compound pools is implicated in various pathological conditions, including cancer and autoimmune disorders, making the enzymes and pathways that govern its metabolism attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the core mechanisms controlling intracellular this compound levels, detailed experimental methodologies for its quantification, and a summary of key quantitative data.

Core Regulatory Pathways of this compound Metabolism

The intracellular concentration of this compound is meticulously controlled by a balance between its synthesis and degradation. Two key enzymes, Ribonucleotide Reductase (RNR) and Sterile Alpha Motif and HD-domain containing protein 1 (SAMHD1) , play pivotal roles in this process.

De Novo Synthesis via Ribonucleotide Reductase

Ribonucleotide Reductase (RNR) is the rate-limiting enzyme in the de novo synthesis of all four deoxyribonucleoside diphosphates (dNDPs), including dGDP. RNR catalyzes the reduction of ribonucleoside diphosphates (NDPs) to their corresponding dNDPs. The dGDP is subsequently phosphorylated to this compound. The activity of RNR is tightly regulated at both the transcriptional and allosteric levels to coordinate dNTP production with the demands of the cell cycle, particularly during the S phase.[1][2]

Transcriptional Regulation: The expression of RNR subunits, RRM1 and RRM2, is largely controlled by the E2F family of transcription factors. During the G1/S transition, the Cyclin E-CDK2 complex phosphorylates the Retinoblastoma protein (Rb), causing its dissociation from E2F1. The liberated E2F1 then activates the transcription of genes required for DNA synthesis, including the RNR subunits.

Allosteric Regulation: RNR activity is further fine-tuned by the binding of nucleotide effectors to its allosteric sites. ATP acts as a general activator, while dATP is a potent inhibitor, providing a negative feedback mechanism. The binding of specific dNTPs to the substrate specificity site modulates the reduction of different NDP substrates to maintain a balanced pool of dNTPs. For instance, the binding of dTTP promotes the reduction of GDP to dGDP.[3][4]

Figure 1: Transcriptional and allosteric regulation of Ribonucleotide Reductase (RNR).

Degradation by SAMHD1

SAMHD1 is a dNTP triphosphohydrolase that degrades dNTPs into their corresponding deoxynucleosides and inorganic triphosphate.[5] This activity is crucial for maintaining low dNTP levels in non-dividing cells, thereby restricting the replication of retroviruses like HIV-1 and preventing the activation of innate immune responses.[5][6]

Allosteric Activation: The catalytic activity of SAMHD1 is dependent on its oligomerization state, which is allosterically regulated by the binding of GTP and dNTPs.[7][8] In its inactive state, SAMHD1 exists as a monomer or dimer. The binding of GTP or this compound to the primary allosteric site (A1) and any dNTP to the secondary allosteric site (A2) induces a conformational change that promotes the formation of a catalytically active tetramer.[5][8][9] This this compound-dependent activation creates a feed-forward mechanism where the presence of this compound can stimulate the degradation of all dNTPs.[7][8]

Post-Translational Modification: The activity of SAMHD1 is also regulated by phosphorylation. In cycling cells, Cyclin A2/CDK1 and CDK2 phosphorylate SAMHD1 at Threonine 592.[7][10] This phosphorylation event inhibits the formation of the active tetramer, thereby reducing its dNTPase activity and allowing for the accumulation of dNTPs required for DNA replication during the S phase.[7][10]

Figure 2: Allosteric activation and post-translational regulation of SAMHD1.

Quantitative Analysis of Intracellular this compound Pools

The accurate measurement of intracellular dNTP concentrations is essential for studying their metabolism and the effects of drugs that target these pathways. HPLC-MS/MS has emerged as the gold standard for its high sensitivity and specificity.

Data Presentation

The following tables summarize representative quantitative data for this compound pools in various human cell lines and tissues. Concentrations are typically expressed in pmol per million cells or pmol per milligram of tissue.

Table 1: Intracellular this compound Concentrations in Human Cancer Cell Lines

| Cell Line | Cancer Type | This compound (pmol/10^6 cells) | Reference |

| PANC1 | Pancreatic Cancer | ~1.5 | [11] |

| H1975 | Lung Cancer | ~2.0 | [11] |

| HepG2 | Liver Cancer | ~0.8 | [11] |

| H23 | Lung Cancer | ~1.2 | [11] |

| HeLa | Cervical Cancer | ~0.5-2.0 | [12] |

| Leukemia Cells | Leukemia | Elevated vs. normal marrow | [13] |

Table 2: Intracellular this compound Concentrations in Normal Human Cells and Tissues

| Cell/Tissue Type | This compound (pmol/10^6 cells or pmol/mg tissue) | Reference |

| Bone Marrow Cells | 0.4 | [13] |

| PHA-stimulated Lymphocytes | 1.9 | [13] |

| Quiescent PBMCs | ~0.1-0.5 | [Intracellular Metabolism of the Nucleotide Prodrug GS-9131, a Potent Anti-Human Immunodeficiency Virus Agent] |

| Activated PBMCs | ~1.0-3.0 | [Intracellular Metabolism of the Nucleotide Prodrug GS-9131, a Potent Anti-Human Immunodeficiency Virus Agent] |

Table 3: Cell Cycle-Dependent Fluctuation of this compound Pools

| Cell Cycle Phase | Relative this compound Concentration | Reference |

| G1 | Low | [14] |

| S | High | [14] |

| G2/M | Low | [14] |

Note: The values presented are approximate and can vary depending on the specific experimental conditions and cell line.

Experimental Protocols

Quantification of Intracellular dNTPs by HPLC-MS/MS

This protocol provides a general framework for the extraction and analysis of dNTPs from cultured cells.

3.1.1. Materials

-

Cultured cells

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Ice-cold 60-70% Methanol

-

Internal standards (e.g., stable isotope-labeled dNTPs)

-

HPLC system coupled with a triple quadrupole mass spectrometer

-

Porous graphitic carbon (PGC) column (e.g., Hypercarb)

-

Mobile Phase A: Ammonium acetate in water (pH adjusted with ammonium hydroxide)

-

Mobile Phase B: Acetonitrile with ammonium hydroxide

3.1.2. dNTP Extraction

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Add a defined volume of ice-cold 60-70% methanol containing the internal standards to the cell pellet. The volume should be adjusted based on the cell number to ensure efficient extraction.

-

Incubate on ice for 10-15 minutes with occasional vortexing to lyse the cells and precipitate proteins.

-

Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Carefully collect the supernatant containing the dNTPs and transfer to a new tube.

-

Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a small, known volume of mobile phase A for analysis.

3.1.3. HPLC-MS/MS Analysis

-

Equilibrate the PGC column with the initial mobile phase conditions.

-

Inject a defined volume of the reconstituted cell extract onto the column.

-

Separate the dNTPs using a gradient elution with increasing concentrations of mobile phase B.

-

Detect the dNTPs using the mass spectrometer in negative ion mode with Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for each dNTP and internal standard should be optimized.

-

Quantify the amount of each dNTP by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared with known concentrations of dNTP standards.

Figure 3: Experimental workflow for dNTP quantification by HPLC-MS/MS.

Conclusion and Future Directions

The intricate regulation of intracellular this compound pools through the coordinated actions of RNR and SAMHD1 highlights the cell's commitment to maintaining genomic stability. The allosteric control of both enzymes, with this compound playing a key role in the activation of SAMHD1, provides a sophisticated mechanism for sensing and responding to cellular needs. The dysregulation of these pathways in cancer and other diseases underscores their potential as therapeutic targets. Future research will likely focus on developing more specific inhibitors of RNR and modulators of SAMHD1 activity for clinical applications. Furthermore, a deeper understanding of the upstream signaling pathways that control the expression and activity of these key regulatory enzymes will open new avenues for therapeutic intervention. The continued development of sensitive analytical techniques will be crucial for elucidating the subtle but significant changes in this compound pools that can have profound biological consequences.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. dot | Graphviz [graphviz.org]

- 5. Structural basis of cellular dNTP regulation by SAMHD1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural insight into this compound-dependent activation of tetrameric SAMHD1 deoxynucleoside triphosphate triphosphohydrolase. | Sigma-Aldrich [merckmillipore.com]

- 7. Mechanism of allosteric activation of SAMHD1 by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Mechanism of Allosteric Activation of SAMHD1 by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural Basis of Allosteric Activation of Sterile α Motif and Histidine-Aspartate Domain-containing Protein 1 (SAMHD1) by Nucleoside Triphosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. The metabolic interaction of cancer cells and fibroblasts - coupling between NAD(P)H and FAD, intracellular pH and hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Deoxyribonucleoside triphosphates in human cells: changes in disease and following exposure to drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to dGTP Metabolism in Different Organisms

For Researchers, Scientists, and Drug Development Professionals

Deoxyguanosine triphosphate (dGTP), a fundamental building block of DNA, plays a critical role in the faithful replication and maintenance of the genome across all domains of life. The intricate network of metabolic pathways governing its synthesis, degradation, and regulation ensures a balanced supply of this vital precursor, safeguarding genomic integrity. Dysregulation of this compound pools can lead to increased mutation rates, replication stress, and has been implicated in various pathologies, including cancer and viral infections, making the enzymes involved in its metabolism attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of this compound metabolism in bacteria, archaea, eukaryotes, and viruses, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways.

Core Metabolic Pathways of this compound

The intracellular concentration of this compound is tightly controlled through a balance of de novo synthesis, salvage pathways, and degradation.

1. De Novo Synthesis: The primary route for this compound production begins with the reduction of guanosine diphosphate (GDP) to deoxyguanosine diphosphate (dGDP) by the enzyme ribonucleotide reductase (RNR). This is a rate-limiting step in the overall de novo synthesis of dNTPs. Subsequently, dGDP is phosphorylated to this compound by a nucleoside diphosphate kinase (NDPK). The activity of RNR is exquisitely regulated by allosteric mechanisms, with ATP activating and dATP inhibiting the enzyme's overall activity. Substrate specificity is also allosterically controlled; for instance, the binding of dTTP to a specificity site on RNR promotes the reduction of GDP.

2. Salvage Pathways: Cells can also recycle deoxyguanosine from the degradation of DNA or from the extracellular environment. In the salvage pathway, deoxyguanosine is first phosphorylated to deoxyguanosine monophosphate (dGMP) by deoxyguanosine kinase (dGK). Subsequently, dGMP is phosphorylated to dGDP by guanylate kinase (GMPS), and finally to this compound by NDPK. This pathway is particularly important in mitochondria and in cells that have a limited capacity for de novo synthesis.

3. Degradation: The cellular this compound pool is controlled not only by its synthesis but also by its degradation. One of the key enzymes in this process is SAMHD1, a dNTP triphosphohydrolase that hydrolyzes dNTPs into deoxynucleosides and inorganic triphosphate. In some bacteria, a this compound-specific triphosphohydrolase (dGTPase) also contributes to the regulation of this compound levels.

Comparative this compound Metabolism Across Organisms

While the fundamental pathways of this compound metabolism are conserved, there are notable differences in the enzymes, regulation, and this compound pool dynamics across different domains of life.

Bacteria

In bacteria such as Escherichia coli, this compound metabolism is crucial for rapid DNA replication. The de novo pathway is the primary source of this compound during logarithmic growth. The regulation of RNR is a key control point, ensuring a balanced supply of all four dNTPs. Some bacteria, particularly those in the family Enterobacteriaceae, possess a specific this compound triphosphohydrolase that plays a role in maintaining this compound homeostasis and preventing mutagenesis.[1]

Eukaryotes

In eukaryotes, this compound metabolism is tightly linked to the cell cycle, with dNTP pools increasing significantly during the S phase to support DNA synthesis.[2] The regulation of RNR is more complex than in bacteria, involving transcriptional control and protein degradation in addition to allosteric regulation. Eukaryotic cells also have distinct cytosolic and mitochondrial dNTP pools. The mitochondrial pool is primarily maintained by the salvage pathway, and mutations in mitochondrial deoxyguanosine kinase are associated with mitochondrial DNA depletion syndromes.[3]

Archaea

Our understanding of this compound metabolism in archaea is still emerging. Genomic analyses of species like Methanococcus maripaludis suggest the presence of key enzymes for both de novo and salvage pathways.[4] Studies in Haloferax volcanii have begun to provide quantitative data on dNTP pools, revealing that, similar to other organisms, rNTPs are in vast excess over dNTPs.[5] The unique physiology of many archaea, such as hyperthermophily, likely imposes specific constraints and adaptations on their this compound metabolic pathways.

Viruses

Viruses, being obligate intracellular parasites, rely on the host cell's machinery for their replication, including the supply of dNTPs. Many viruses have evolved strategies to manipulate host cell dNTP pools to their advantage. For instance, some large DNA viruses, like herpesviruses, encode their own RNR to increase the available dNTP supply.[6] Retroviruses like HIV are particularly sensitive to the concentration of dNTPs in the host cell, and factors that modulate these pools can significantly impact viral replication.[7][8] The host protein SAMHD1 acts as a restriction factor for HIV by depleting the cellular dNTP pool in non-dividing cells.[9]

Quantitative Data on this compound Pools and Enzyme Kinetics

The following tables summarize available quantitative data on this compound concentrations in various organisms and the kinetic parameters of key enzymes involved in its metabolism.

Table 1: Intracellular this compound Concentrations in Various Organisms

| Organism/Cell Type | Condition | This compound Concentration (pmol/106 cells or µM) | Reference |

| Escherichia coli | Exponential Growth | 8.0 pmoles/108 cells | [10] |

| Saccharomyces cerevisiae | Log Phase | ~2.5 µM | [11] |

| Human Leukemia Cells (K562) | Untreated | 1.8 ± 0.3 pmol/106 cells | [12] |

| Human Leukemia Cells (MV4-11) | Untreated | 3.2 ± 0.5 pmol/106 cells | [12] |

| Mouse Hepatoma Cells (Hepa1-6) | Untreated | 14.8 ± 1.5 pmol/106 cells | [13] |

| Haloferax volcanii | Exponential Growth | ~0.2 µM | [5] |

| Human Macrophages | Non-dividing | ~0.004 µM | [3] |

| Human Activated CD4+ T Cells | Dividing | ~0.13 µM | [3] |

Table 2: Kinetic Parameters of Key Enzymes in this compound Metabolism

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| Ribonucleotide Reductase (Class Ia) | E. coli | GDP | 10 - 50 | 5 - 10 | [14] |

| Ribonucleotide Reductase (Class Ib) | Bacillus subtilis | CDP | 62 ± 12 | ~2.1 | [15] |

| Ribonucleotide Reductase | S. cerevisiae | GDP | ~20 | N/A | |

| Deoxyguanosine Kinase (dGK) | Human (mitochondrial) | Deoxyguanosine | 0.4 | 0.14 | [16][17] |

| SAMHD1 | Human | This compound | 1.1 - 2.5 | 1.5 - 2.0 | |

| HIV-1 Reverse Transcriptase | - | This compound | 0.05 - 0.1 | N/A | [18] |

Signaling and Metabolic Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the core pathways of this compound metabolism and their regulation.

Caption: De novo synthesis pathway of this compound.

Caption: Salvage pathway for this compound synthesis.

Caption: Degradation pathways of this compound.

Experimental Protocols

Accurate quantification of this compound and the measurement of key enzyme activities are essential for studying this compound metabolism. Below are detailed methodologies for some of the most critical experiments.

Quantification of this compound by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for quantifying dNTPs from cellular or tissue extracts.[19][20]

1. Sample Preparation (Nucleotide Extraction):

-